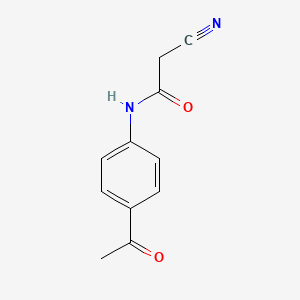

N-(4-acetylphenyl)-2-cyanoacetamide

Descripción

Significance of Cyanoacetamide Scaffolds in Organic Synthesis

The cyanoacetamide moiety is a cornerstone in organic synthesis, prized for its reactivity and ability to participate in a wide range of chemical transformations. ekb.egresearchgate.netrsc.org Cyanoacetamide and its derivatives are characterized by an active methylene (B1212753) group flanked by a cyano and an amide group, making them ideal starting materials for various condensation and cyclization reactions. ekb.eg This reactivity allows for the synthesis of a plethora of heterocyclic systems, including pyridines, pyrimidines, thiazoles, and chromenes. ekb.egresearchcommons.org

The versatility of the cyanoacetamide scaffold stems from its multiple reactive sites. The active methylene group can be readily deprotonated to form a nucleophile, which can then react with various electrophiles. ekb.eg The cyano and amide groups can also participate in cyclization reactions, leading to the formation of diverse ring systems. This adaptability has made cyanoacetamide derivatives indispensable tools for synthetic chemists.

The Gewald three-component reaction, a well-known multicomponent reaction, frequently employs cyanoacetamide derivatives to produce highly substituted 2-aminothiophenes, which are important structural motifs in medicinal chemistry. nih.gov Furthermore, cyanoacetamide-based scaffolds are utilized in heteroannulation reactions, for instance, with formamide, to create fused pyrimidone systems, which are present in numerous bioactive compounds. nih.gov

Role of N-(4-Acetylphenyl)-2-cyanoacetamide as a Versatile Intermediate

This compound distinguishes itself as a particularly useful intermediate due to the presence of the additional acetyl group. researchcommons.org This functional group provides another reactive handle for chemists to exploit, expanding the synthetic possibilities beyond those of simple cyanoacetamides. The combination of the cyanoacetamide core and the acetylphenyl moiety allows for the sequential or simultaneous reaction at different parts of the molecule, leading to the construction of complex and diverse molecular architectures. researchcommons.org

The direct reaction of amines with methyl or ethyl cyanoacetate (B8463686) is a common method for the synthesis of N-substituted-2-cyanoacetamides. ekb.egresearchgate.net In the case of this compound, this involves the reaction of 4-aminoacetophenone with a cyanoacetic acid ester.

The presence of the acetyl group, along with the active methylene and amide functionalities, opens up numerous avenues for further chemical transformations. researchcommons.org For instance, the acetyl group can undergo condensation reactions, while the cyanoacetamide part can be involved in cyclization reactions. This dual reactivity has been exploited to synthesize a variety of heterocyclic compounds, including thiazole (B1198619), pyridine (B92270), and chromene derivatives. researchcommons.org

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has largely focused on the synthesis of novel heterocyclic compounds and the evaluation of their biological activities. The inherent reactivity of this compound makes it an attractive starting material for generating libraries of diverse molecules for biological screening.

Studies have shown that derivatives of this compound can be synthesized by reacting it with various electrophilic reagents. researchcommons.org For example, reactions with α-cyanocinnamonitrile derivatives or α-halocarbonyl compounds have yielded substituted pyridines and thiazoles, respectively. researchcommons.org Furthermore, condensation with phenolic aldehydes can lead to the formation of iminochromene derivatives. researchcommons.org

The biological evaluation of these synthesized derivatives has revealed a range of promising activities. For instance, some heterocyclic compounds derived from N-(4-acetylphenyl)-2-chloroacetamide, a related precursor, have demonstrated antibacterial and antioxidant properties. researchgate.net The thiosemicarbazone and sulfide (B99878) derivatives, in particular, showed significant growth inhibitory activities against Escherichia coli and Staphylococcus aureus. researchgate.net This highlights the potential of the N-(4-acetylphenyl) scaffold as a basis for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFBRJWFVGBZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Acetylphenyl 2 Cyanoacetamide

Conventional Synthetic Approaches

Conventional methods for synthesizing N-(4-acetylphenyl)-2-cyanoacetamide have traditionally relied on established organic chemistry reactions, providing reliable, albeit sometimes slower, pathways to the desired product.

Condensation Reactions Utilizing 4-Aminoacetophenone and Cyanoacetic Acid Derivatives

A primary and straightforward route to this compound involves the condensation of 4-aminoacetophenone with cyanoacetic acid or its derivatives. evitachem.com This method forms the fundamental basis for the synthesis, where the amino group of 4-aminoacetophenone reacts with the carboxylic acid or a more reactive derivative of cyanoacetic acid to form the corresponding amide bond.

N-Cyanoacylation Techniques

A more specific and often more efficient conventional method is N-cyanoacylation. This technique employs a cyanoacetylating agent to introduce the cyanoacetyl group onto the nitrogen of 4-aminoacetophenone. One notable reagent used in this context is 1-cyanoacetyl-3,5-dimethylpyrazole. nih.govresearchgate.net This reagent is favored for being commercially available, cost-effective, and less toxic compared to alternatives like cyanoacetyl chloride. nih.gov The reaction is typically carried out by heating a solution of 4-aminoacetophenone and 1-cyanoacetyl-3,5-dimethylpyrazole in a solvent such as dry toluene (B28343). acs.org A significant advantage of using 1-cyanoacetyl-3,5-dimethylpyrazole is the ease of product purification, as the byproduct, 3,5-dimethylpyrazole, is highly soluble in most organic solvents and remains in the filtrate. nih.gov

Advanced Synthetic Methodologies

In the quest for greener, more efficient, and higher-yielding synthetic processes, advanced methodologies have been developed and applied to the synthesis of this compound.

Ultrasonically Assisted N-Cyanoacylation for Enhanced Yields and Reaction Rates

A significant advancement in the synthesis of this compound is the application of ultrasonic irradiation. nih.govacs.org This technique, considered a green and eco-friendly approach, has been shown to dramatically improve both the yield and the reaction time compared to conventional heating methods. acs.orgresearchgate.net When 4-aminoacetophenone is reacted with 1-cyanoacetyl-3,5-dimethylpyrazole under ultrasonic conditions, the reaction time can be reduced from several hours to as little as 20 minutes, with a concurrent increase in product yield. nih.govacs.org This method is not only faster but also often leads to products of higher purity. researchgate.netacs.org

Reaction Conditions and Optimization Strategies

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the specific reagents used.

For conventional heating methods involving 1-cyanoacetyl-3,5-dimethylpyrazole, the reaction is typically conducted by refluxing in dry toluene for several hours. acs.org In contrast, the ultrasonically assisted method is performed at a lower temperature, around 60°C, for a much shorter duration. acs.org

The following table summarizes the comparison between the conventional heating and ultrasonic methods for the N-cyanoacylation of 4-aminoacetophenone:

| Method | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Conventional Heating | 4-aminoacetophenone, 1-cyanoacetyl-3,5-dimethylpyrazole | Dry Toluene | 4 hours | 88 | 226-227 |

| Ultrasonic Irradiation | 4-aminoacetophenone, 1-cyanoacetyl-3,5-dimethylpyrazole | Dry Toluene | 20 minutes | 95 | 226-227 |

Table 1: Comparison of Synthetic Methods for this compound. nih.govacs.org

The data clearly indicates that the ultrasonic-assisted synthesis provides a significant improvement in both reaction time and yield, highlighting it as a superior method for the preparation of this compound. nih.govacs.org Further reactions of the title compound have been explored, such as its reaction with phenyl isothiocyanate in the presence of potassium hydroxide (B78521) in DMF, to produce intermediate salts for the synthesis of other derivatives. researchcommons.orgresearchgate.net

Chemical Reactivity and Derivatization of N 4 Acetylphenyl 2 Cyanoacetamide

Reactivity of the Active Methylene (B1212753) Group

The active methylene group (-CH2-) in N-(4-acetylphenyl)-2-cyanoacetamide, positioned between the electron-withdrawing cyano (-CN) and amide (-CONH-) groups, exhibits significant reactivity. tubitak.gov.trresearchgate.net This heightened acidity of the methylene protons makes them susceptible to abstraction by a base, leading to the formation of a carbanion. This carbanion then acts as a potent nucleophile in various chemical transformations. magritek.com

Michael Addition Reactions

The nucleophilic carbanion generated from this compound readily participates in Michael addition reactions. This reaction involves the 1,4-addition of the nucleophile to α,β-unsaturated carbonyl compounds. libretexts.orgyoutube.com For instance, the treatment of this compound with α-cyanocinnamonitrile derivatives under Michael reaction conditions leads to the formation of new carbon-carbon bonds and the synthesis of more complex structures. researchcommons.org One specific example is the reaction with α-cyanocinnamonitrile, which affords N-(4-acetylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide. researchcommons.org

Table 1: Examples of Michael Addition Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | α-cyanocinnamonitrile | N-(4-acetylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide | researchcommons.org |

Condensation with Aldehydes and Ketones

The active methylene group of this compound can undergo condensation reactions with aldehydes and ketones, a classic example being the Knoevenagel condensation. researchgate.net This reaction, typically catalyzed by a weak base like piperidine (B6355638), involves the formation of a new carbon-carbon double bond. researchgate.net For example, the condensation of this compound with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665) yields 2-iminochromene and 2-iminobenzo[f]chromene derivatives, respectively. researchcommons.org These reactions are fundamental in the synthesis of various chromene derivatives. researchcommons.orgresearchcommons.org

Reactions with Isothiocyanates for Thiocarbamoyl Analogues

The reaction of this compound with isothiocyanates, such as phenyl isothiocyanate, in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF), yields thiocarbamoyl analogues. tsijournals.commdpi.com This reaction introduces a thiocarbamoyl group (-CSNH-) into the molecule, which can then be utilized for further derivatization. These thiocarbamoyl derivatives are key intermediates in the synthesis of various sulfur-containing heterocycles, including thiazoles and thiophenes. mdpi.comresearchgate.net

Cyclocondensation Reactions for Heterocyclic Synthesis

This compound is a valuable synthon for the creation of diverse heterocyclic systems through cyclocondensation reactions. tsijournals.comresearchgate.net These reactions involve the formation of a ring structure from one or more molecules, often with the elimination of a small molecule like water or ethanol. researchcommons.org

Synthesis of Thiazole (B1198619) Derivatives

Thiazole derivatives can be synthesized from this compound through several routes. One common method involves the reaction with phenyl isothiocyanate to form a thiocarbamoyl intermediate, which is then reacted with α-halocarbonyl compounds like chloroacetone (B47974) or ethyl chloroacetate. tsijournals.comresearchcommons.org This sequence of reactions leads to the formation of the thiazole ring. For example, reaction with chloroacetone yields N-(4-acetylphenyl)-2-cyano-2-(4-methylthiazol-2(3H)-ylidene)acetamide. researchcommons.org Another approach involves the reaction of the thiosemicarbazone derivative of this compound with α-halocarbonyl compounds. researchcommons.org

Table 2: Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| This compound | Phenyl isothiocyanate | Chloroacetone | N-(4-acetylphenyl)-2-cyano-2-(4-methylthiazol-2(3H)-ylidene)acetamide | researchcommons.org |

| This compound | Phenyl isothiocyanate | Ethyl chloroacetate | 4-Thiazolidinone derivative | researchcommons.org |

| Thiosemicarbazone of this compound | α-halocarbonyl compounds | 1,3-Thiazole derivatives | researchcommons.org |

Formation of Pyridine (B92270) Derivatives (e.g., 2-Pyridones)

This compound is a key starting material for the synthesis of various pyridine derivatives, including 2-pyridones. researchcommons.org The cyclocondensation of this compound with acetylacetone (B45752) in acetic acid, for instance, produces 1-(4-acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. researchcommons.orgnih.gov Another route to pyridine derivatives involves the reaction of this compound with arylidene malononitrile (B47326). researchgate.net These reactions highlight the versatility of this compound in constructing complex heterocyclic frameworks. researchcommons.org

Table 3: Synthesis of Pyridine Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Acetylacetone | 1-(4-acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | researchcommons.orgnih.gov |

| This compound | Arylidene malononitrile | Dihydropyridine derivatives | researchgate.net |

| Thiosemicarbazone of this compound | α-cyanocinnamonitrile | 6-amino-4-(4-chlorophenyl)-3,5-dicyano-2-oxo-pyridine derivative | researchcommons.org |

Construction of Chromene Derivatives (e.g., 2-Iminochromenes, Chromene-2-ones)

This compound is a valuable synthon for building chromene-based structures. The reaction pathway and final product are highly dependent on the chosen reagents and reaction conditions.

Cyclocondensation of this compound with phenolic aldehydes, such as salicylaldehyde or 2-hydroxy-1-naphthaldehyde, can yield either 2-iminochromenes or chromene-2-ones. researchcommons.org When the reaction is conducted in refluxing ethanolic ammonium (B1175870) acetate (B1210297), the primary products are 2-iminochromene derivatives. researchcommons.org For example, the reaction with salicylaldehyde under these conditions furnishes a 2-iminochromene derivative, characterized by NMR spectroscopy showing a singlet for the chromene proton and two distinct singlets for the NH groups. researchcommons.org

Alternatively, conducting the cyclocondensation with salicylaldehyde in refluxing acetic anhydride (B1165640) with a catalytic amount of sodium acetate leads to the formation of chromene-2-one derivatives. researchcommons.org These chromene-2-ones can also be prepared through the acid-catalyzed hydrolysis of the corresponding 2-iminochromene derivatives using ethanolic HCl. researchcommons.orgresearchcommons.org A similar strategy involves the base-catalyzed condensation with substituted salicylaldehydes, like 3,5-dichloro-2-hydroxybenzaldehyde, to first produce an intermediate N-(4-acetylphenyl)-6,8-dichloro-2-imino-2H-chromene-3-carboxamide, which is subsequently hydrolyzed to the N-(4-acetylphenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide using concentrated HCl. connectjournals.comresearchgate.net

Table 1: Synthesis of Chromene Derivatives from this compound

| Starting Aldehyde | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Salicylaldehyde | Ethanolic ammonium acetate, reflux | 2-Iminochromene | researchcommons.org |

| 2-Hydroxy-1-naphthaldehyde | Ethanolic ammonium acetate, reflux | 2-Iminobenzo[f]chromene | researchcommons.org |

| Salicylaldehyde | Acetic anhydride, sodium acetate, reflux | Chromene-2-one | researchcommons.org |

| 3,5-Dichloro-2-hydroxybenzaldehyde | Piperidine (base catalyst) | 2-Iminochromene | connectjournals.comresearchgate.net |

| 2-Iminochromene derivative | Ethanolic HCl, reflux | Chromene-2-one | researchcommons.orgresearchcommons.org |

Generation of Chromeno[3,4-c]pyridine Systems

The 2-iminochromene derivatives synthesized from this compound serve as key intermediates for the construction of more complex, fused heterocyclic systems. researchcommons.org Specifically, they provide a direct route to chromeno[3,4-c]pyridine derivatives, which are of interest for their potential biological activities. orientjchem.org

The synthesis of these fused systems is typically achieved by reacting the 2-iminochromene intermediates with compounds containing an active methylene group. researchcommons.orgresearchcommons.org For instance, treating a 2-iminochromene derivative with malononitrile or ethyl cyanoacetate (B8463686) in a refluxing solvent like dioxane with a piperidine catalyst affords the corresponding chromeno[3,4-c]pyridine derivatives. researchcommons.orgresearchcommons.orgresearchgate.net Similarly, these systems can be prepared by reacting N-(4-acetylphenyl)-6,8-dichloro-2-imino-2H-chromene-3-carboxamide with acetonitrile (B52724) derivatives or acetylacetone in the presence of piperidine. connectjournals.com This transformation proceeds via a Michael addition of the active methylene group to the activated double bond within the chromene ring, followed by cyclization. connectjournals.com

Table 2: Synthesis of Chromeno[3,4-c]pyridine Derivatives

| Chromene Precursor | Reagent | Catalyst/Solvent | Product System | Reference |

|---|---|---|---|---|

| 2-Iminochromene derivative | Malononitrile | Piperidine/Dioxane | Chromeno[3,4-c]pyridine | researchcommons.orgresearchcommons.org |

| 2-Iminochromene derivative | Ethyl cyanoacetate | Piperidine/Dioxane | Chromeno[3,4-c]pyridine | researchcommons.orgresearchcommons.org |

| N-(4-acetylphenyl)-6,8-dichloro-2-imino-2H-chromene-3-carboxamide | Acetonitrile derivatives | Piperidine | Chromeno[3,4-c]pyridine | connectjournals.com |

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound typically involves a multi-step approach, often proceeding through a hydrazone intermediate. researchgate.net The general strategy involves the reaction of the hydrazone derivative of the parent cyanoacetamide with hydrazine (B178648) hydrate (B1144303) to facilitate cyclization into the pyrazole ring. researchgate.net This method is part of a broader field of synthesizing pyrazoles through multicomponent reactions, which are valued for their efficiency. nih.govlongdom.orgmdpi.com While many methods exist for pyrazole synthesis, such as the condensation of hydrazines with α,β-unsaturated carbonyls or 1,3-dicarbonyl compounds, the pathway via hydrazone intermediates is a documented route for cyanoacetamide-based precursors. researchgate.netlongdom.org

Formation of Hydrazone Derivatives

Hydrazone derivatives of this compound are key intermediates for synthesizing other heterocyclic systems, such as pyrazoles. researchgate.net These derivatives are typically formed by coupling the active methylene group of the cyanoacetamide with a diazonium salt. researchgate.netnih.gov

In a specific example, a freshly prepared diazonium chloride solution, derived from a compound like 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, is added to a cold solution of this compound in pyridine. nih.gov This coupling reaction proceeds with stirring for several hours, yielding the corresponding hydrazone, which can then be isolated as a solid product. nih.gov This reaction highlights the reactivity of the methylene group adjacent to the cyano and carbonyl functions.

Derivatization via the Cyano Group

The cyano group in this compound is a critical electrophilic site that actively participates in numerous chemical transformations and cyclization reactions. tsijournals.com While direct derivatization into functional groups like hydroxylamines is a possibility for nitriles, its primary role in the documented chemistry of this specific compound is as a key element in the construction of heterocyclic rings. researchgate.net For example, in reactions with α-halocarbonyl compounds or in multicomponent syntheses of pyridines and chromenes, the cyano group is integral to the ring-forming steps. researchcommons.orgresearchcommons.orgtsijournals.com Its electrophilic character facilitates nucleophilic attack, leading to intramolecular cyclization and the formation of diverse, polyfunctionalized heterocyclic systems. tsijournals.com

Chemical Transformations of Acetyl and Amide Moieties

The acetyl and amide moieties of this compound provide additional sites for chemical reactions, further expanding its synthetic utility. The carbonyl of the acetyl group is a key electrophilic center. For instance, it can react with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative, a transformation that introduces new functional groups and potential for further cyclization. researchcommons.orgresearchcommons.org The acetyl group's methyl protons can also participate in condensation reactions.

Exploring Polyfunctionalized Heterocyclic Systems

The unique combination of an active methylene group, a cyano function, an amide linkage, and an acetyl group makes this compound an exceptionally versatile building block for synthesizing a wide range of polyfunctionalized heterocyclic systems. researchcommons.orgtsijournals.com Researchers have utilized this precursor to construct diverse and biologically relevant scaffolds, including thiazoles, pyridines, chromenes, and fused systems like chromeno[3,4-c]pyridines. researchcommons.orgresearchgate.nettsijournals.com

The compound's ability to participate in reactions with various electrophilic and nucleophilic reagents under different conditions opens up numerous synthetic pathways. researchcommons.orgresearchcommons.org It can be used in cyclocondensation, Michael addition, and multicomponent reactions to generate complex molecules. researchcommons.orgconnectjournals.comresearchgate.net This versatility establishes this compound as a key starting material in heterocyclic chemistry, enabling the exploration of novel chemical space for various applications. tsijournals.com

Spectroscopic and Structural Characterization of N 4 Acetylphenyl 2 Cyanoacetamide and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For N-(4-acetylphenyl)-2-cyanoacetamide and its derivatives, both ¹H and ¹³C NMR have been employed to assign specific protons and carbons and to study the electronic effects of various substituents.

Chemical Shift Analysis and Proton/Carbon Assignment

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org A singlet for the amide proton (N-H) is observed at approximately 10.63 ppm. The aromatic protons on the phenyl ring appear as two doublets, one at around 7.96 ppm and the other at about 7.69 ppm, characteristic of a para-substituted benzene (B151609) ring. rsc.org The methylene (B1212753) protons (-CH₂-) of the cyanoacetamide group resonate as a singlet around 3.93 ppm. rsc.org The methyl protons of the acetyl group also appear as a singlet. researchcommons.org

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. rsc.orgoregonstate.edu The carbonyl carbon of the amide group is typically found at approximately 161.7 ppm. The carbons of the phenyl ring show signals in the aromatic region, with the carbon attached to the nitrogen appearing at around 137.8 ppm and the other aromatic carbons resonating at approximately 129.3 ppm, 128.0 ppm, and 121.3 ppm. The nitrile carbon (C≡N) has a characteristic chemical shift at about 116.2 ppm, and the methylene carbon (-CH₂) is observed around 27.3 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-(4-acetylphenyl)-2-cyanoacetamide in DMSO-d₆ rsc.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 10.63 (s) | - |

| Aromatic (CH) | 7.96 (d, J = 8.8 Hz) | 129.3, 128.0 |

| Aromatic (CH) | 7.69 (d, J = 8.8 Hz) | 121.3 |

| Methylene (CH₂) | 3.93 (s) | 27.3 |

| Acetyl (CH₃) | 2.5 (s, assumed) | 27.0 (assumed) |

| Amide (C=O) | - | 161.7 |

| Aromatic (C-N) | - | 137.8 |

| Nitrile (C≡N) | - | 116.2 |

| Acetyl (C=O) | - | 197.7 (assumed) |

| s = singlet, d = doublet, J = coupling constant in Hertz. Assumed values are based on typical chemical shifts for similar functional groups. |

Linear Free Energy Relationships (LFER) and Substituent Effects on NMR Data

Linear Free Energy Relationships (LFER) have been utilized to study the effect of substituents on the NMR chemical shifts of derivatives of N-phenyl-2-cyanoacetamide. researchgate.netarabjchem.orgresearchgate.net By introducing different substituent groups on the phenyl ring, changes in the electronic environment of the molecule can be systematically investigated. These studies often employ the Hammett equation to correlate the substituent-induced chemical shifts (SCS) with electronic parameters of the substituents. researchgate.netarkat-usa.org

For a series of N-(substituted phenyl)-2-cyanoacetamides, a good correlation is often observed between the ¹³C NMR chemical shifts of the carbonyl carbon (C=O) and the Hammett substituent constants. researchgate.net This indicates that the electronic effects of the substituents are effectively transmitted through the phenyl ring and the amide linkage to the carbonyl group. The sensitivity of the chemical shifts of different nuclei to substituent effects can provide insights into the transmission of electronic effects through the molecular framework. researchgate.netarabjchem.org

Infrared Spectroscopy (FTIR/IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Vibrational Frequencies (C≡N, C=O, N-H)

The IR spectrum of this compound and its derivatives displays several characteristic absorption bands that confirm the presence of key functional groups. researchcommons.org The nitrile group (C≡N) exhibits a sharp and distinct stretching vibration in the range of 2200-2240 cm⁻¹. researchcommons.org The carbonyl (C=O) stretching vibrations of the amide and acetyl groups typically appear as strong absorptions in the region of 1630-1700 cm⁻¹. researchcommons.org The N-H stretching vibration of the amide group is observed as a band in the region of 3200-3400 cm⁻¹. researchcommons.org

Table 2: Characteristic IR Frequencies for N-(4-acetylphenyl)-2-cyanoacetamide Derivatives researchcommons.org

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2208 - 2222 |

| Carbonyl (C=O) | Stretching | 1650 |

| Amine (N-H) | Stretching | 3316 - 3460 |

| Amine (N-H) | Bending | ~1600 |

| Values are based on data from various derivatives and may vary slightly for the parent compound. |

Correlation Studies of Stretching Frequencies

Correlation studies of the stretching frequencies of the C≡N, C=O, and N-H groups in substituted N-phenyl-2-cyanoacetamides have been performed to understand the influence of substituent effects on bond strengths and electronic distribution. researchgate.netscispace.com The position of these vibrational bands can be correlated with Hammett substituent constants, providing a measure of the electronic effects transmitted through the molecule. For instance, electron-withdrawing substituents on the phenyl ring tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect. These correlations offer valuable information about the electronic structure and conjugation within the molecule. researchgate.net

Mass Spectrometry (MS/LCMS/GCMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound and its derivatives, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) are often employed. synhet.com

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. researchgate.net The fragmentation pattern provides structural information. Common fragmentation pathways for N-substituted cyanoacetamides involve the cleavage of the bond between the carbonyl group and the adjacent methylene group, as well as the cleavage of the amide bond. researchgate.net For example, the fragmentation of this compound could lead to the formation of ions corresponding to the acetylphenyl moiety and the cyanoacetyl group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy. rsc.org

Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry is a crucial tool for elucidating the structure of this compound and its derivatives. The fragmentation of molecular ions provides a molecular fingerprint that aids in structural confirmation. idc-online.com In electron ionization (EI) mass spectrometry, the molecule loses an electron to form a molecular ion (M+•), which is an odd-electron ion. uni-saarland.de The stability of this molecular ion is paramount; if its lifetime is too short, it will not be observed. idc-online.com Fortunately, aromatic compounds like this compound generally produce stable molecular ions. idc-online.com

For this compound (C₁₁H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) has identified the protonated molecule [M+H]⁺ at a calculated m/z of 203.0815, with an experimental finding of 203.0812. rsc.org The fragmentation of N-monosubstituted cyanoacetamides is influenced by the nature of the substituent on the nitrogen atom. researchgate.net Common fragmentation processes include the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net

In the mass spectrum of a derivative, 2-iminobenzo[f]chromene, a molecular ion peak was observed at m/z 356. researchcommons.org Another derivative, 2-((4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl)-2-cyano-N-(p-tolyl)acetamide, showed its molecular ion peak at m/z = 347, corresponding to the molecular formula C₁₈H₁₇N₇O. nih.gov The fragmentation of N-(substituted phenyl)cyanoacetamides is characteristic and depends on the substituent on the phenyl ring. researchgate.net A common fragmentation involves the loss of a ketene (B1206846) fragment (CH₂=C=O) from the acyl group, leading to a more stable ion. researchgate.net

Table 1: Key Fragmentation Data for this compound Derivatives

| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Ion Type | Reference |

|---|---|---|---|

| This compound | 203.0812 | [M+H]⁺ | rsc.org |

| 2-Iminobenzo[f]chromene derivative | 356 | M⁺ | researchcommons.org |

| Pyridopyrazolo-triazine derivative | 347 | M⁺ | nih.gov |

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound, which is fundamental for confirming its empirical and molecular formula. For this compound, with a molecular formula of C₁₁H₁₀N₂O₂, the theoretical composition can be calculated. This analytical technique is routinely available for the compound and its derivatives. synhet.comsynhet.com

Experimental data for various derivatives have been reported, showing close agreement with calculated values and thus confirming their structures. For instance, the analysis of novel thiazole (B1198619) and other heterocyclic derivatives synthesized from this compound has been confirmed by C, H, N analysis. researchgate.net Similarly, the structures of various 4,5-diaryl isoxazoles and substituted bithiazoles have been validated through elemental analysis. acs.orgacs.org For a 7-acetyl-8-(4-chlorophenyl)tetrahydroisoquinoline derivative, the found elemental composition was C 60.34%, H 4.57%, N 7.68%, and S 5.97%. nih.gov

Table 2: Elemental Analysis Data for this compound and a Derivative

| Compound | Element | Theoretical % | Found % | Reference |

|---|---|---|---|---|

| This compound (C₁₁H₁₀N₂O₂) | Carbon (C) | 65.34 | - | |

| Hydrogen (H) | 4.98 | - | ||

| Nitrogen (N) | 13.85 | - | ||

| Oxygen (O) | 15.82 | - | ||

| 2-{[7-acetyl-8-(4-chlorophenyl)...]sulfanyl}...acetamide (C₂₉H₂₈ClN₃O₄S) | Carbon (C) | 60.46 | 60.34 | nih.gov |

| Hydrogen (H) | 4.90 | 4.57 | nih.gov | |

| Nitrogen (N) | 7.30 | 7.68 | nih.gov |

Other Chromatographic and Electrophoretic Techniques (HPLC, GC FID, CZE)

A variety of analytical techniques are employed to ensure the purity and characterization of this compound and its derivatives. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Capillary Zone Electrophoresis (CZE). synhet.comsynhet.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. ejgm.co.uk For cyanoacetamide-related compounds, HPLC methods are well-established. daneshyari.com A typical setup involves a C18 column and a mobile phase, such as a mixture of acetonitrile (B52724) and formic acid, with detection via a PDA detector. ejgm.co.ukdaneshyari.com This technique is crucial for assessing the purity of this compound. synhet.com

Gas Chromatography with Flame Ionization Detection (GC-FID) is another standard method for analyzing volatile organic compounds. researchgate.net The sample is vaporized and separated in a capillary column (e.g., HP-5), and the components are detected by a flame ionization detector, which is highly sensitive to hydrocarbons. researchgate.netjrespharm.com This method is suitable for the routine analysis of this compound, ensuring its quality and purity. synhet.comsynhet.com

Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-size ratio in a capillary filled with a buffer solution under a high voltage. researchgate.netdiva-portal.org CZE offers high separation efficiency and requires minimal sample volume. diva-portal.org It is a valuable tool for the analysis of proteins and small molecules and has been applied to the characterization of this compound and its derivatives. synhet.comsynhet.comnih.gov

Crystallographic Studies and Intermolecular Interactions (Hirshfeld Surface Analysis)

Crystallographic studies and Hirshfeld surface analysis provide profound insights into the three-dimensional structure and intermolecular interactions within the crystal lattice of this compound derivatives. These analyses are key to understanding the solid-state packing and stability of the compounds.

Hirshfeld surface analysis is a graphical tool used to visualize and quantify intermolecular interactions. For a tetrahydroisoquinoline derivative, this analysis revealed that the crystal packing is dominated by H⋯H (45.2%), C⋯H/H⋯C (20.2%), O⋯H/H⋯O (15.8%), and N⋯H/H⋯N (11.0%) interactions. nih.gov These interactions, including N—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds, along with C—H⋯π(ring) interactions, form corrugated layers of molecules within the crystal. nih.gov

A similar analysis on another chlorophenyl-substituted tetrahydroisoquinoline derivative showed that the most significant contributions to crystal packing were from H⋯H (37.3%), Cl⋯H/H⋯Cl (17.6%), O⋯H/H⋯O (11.1%), C⋯H/H⋯C (10.9%), and N⋯H/H⋯N (9.7%) contacts. nih.gov In this structure, molecules are linked by N—H⋯O hydrogen bonds, forming chains that pack into layers. nih.gov The red spots on the Hirshfeld surface plots indicate strong intermolecular contacts, visually representing these bonding interactions. nih.gov

Table 3: Hirshfeld Surface Contact Contributions for this compound Derivatives

| Interaction Type | Contribution % (Derivative 1) | Contribution % (Derivative 2) | Reference |

|---|---|---|---|

| H⋯H | 45.2 | 37.3 | nih.govnih.gov |

| C⋯H/H⋯C | 20.2 | 10.9 | nih.govnih.gov |

| O⋯H/H⋯O | 15.8 | 11.1 | nih.govnih.gov |

| N⋯H/H⋯N | 11.0 | 9.7 | nih.govnih.gov |

| S⋯H/H⋯S | 6.2 | - | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for studying the electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the electronic properties and reactivity of cyanoacetamide derivatives. A common approach involves geometry optimization and the calculation of electronic parameters using functionals like B3LYP with a basis set such as 6-31G(d,p) nih.gov. These calculations provide a detailed picture of the electron distribution and the energetic landscape of the molecule, which are crucial for predicting its chemical behavior. The electronic properties derived from DFT, such as orbital energies and charge distributions, are fundamental to understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability nih.govyoutube.com. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity nih.gov. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability nih.gov.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Amb23604132 | - | - | 3.60 | nih.gov |

| Amb23604659 | - | - | 4.35 | nih.gov |

| Amb1153724 | - | - | 4.48 | nih.gov |

The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich or electron-poor. This distribution can be quantified through the calculation of atomic charges, such as Mulliken charges, and visualized using molecular electrostatic potential (MEP) maps nih.gov. MEP maps are valuable tools for understanding intermolecular interactions, as they indicate the regions of a molecule that are likely to be involved in electrophilic or nucleophilic attacks. The red-colored regions on an MEP map represent areas of negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). This information is crucial for predicting how a molecule will interact with other molecules and its environment.

Conformational Analysis and Torsion Angle Studies

The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Torsion angles, also known as dihedral angles, are the key parameters in describing these different conformations proteinstructures.com. By systematically varying the torsion angles and calculating the corresponding energy, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations of the molecule. Understanding the preferred conformation of N-(4-acetylphenyl)-2-cyanoacetamide is essential as it dictates how the molecule will fit into the active site of a protein or interact with other molecules.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein.

A key output of molecular docking simulations is the binding affinity, which is an estimation of the strength of the interaction between the ligand and the protein. This is typically expressed in units of energy, such as kilocalories per mole (kcal/mol), with more negative values indicating a stronger and more favorable interaction.

Studies on derivatives of this compound have shown their potential to interact with biological targets. For instance, in silico molecular docking studies of azo compounds derived from this compound against the target receptor RpsA have shown appreciable binding affinities ranging from -4.3 to -5.5 kcal/mol researchgate.net. In another study, a cyanoacetamide derivative exhibited a binding energy of -7.7 kcal/mol when interacting with Staphylococcus aureus (PDB: 5MM8) nih.gov. These findings highlight the potential of the this compound scaffold for developing molecules with specific biological activities.

| Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Azo derivatives of this compound | RpsA | -4.3 to -5.5 | researchgate.net |

| Unsaturated cyanoacetamide derivative 5 | Staphylococcus aureus (PDB: 5MM8) | -7.7 | nih.gov |

Identification of Key Binding Interactions (e.g., Hydrogen Bonding)

Molecular docking studies are instrumental in elucidating the binding interactions between this compound and its potential biological targets. These simulations reveal that hydrogen bonds are crucial for the stable binding of cyanoacetamide derivatives within the active sites of proteins. The core structure, featuring a cyano group, an acetamide linkage, and an acetylphenyl moiety, provides multiple points for such interactions.

The nitrogen and oxygen atoms of the acetamide group are primary sites for forming hydrogen bonds with amino acid residues. Specifically, the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. Similarly, the oxygen of the acetyl group on the phenyl ring can also accept hydrogen bonds. For instance, in docking studies of similar N-arylacetamide compounds, hydrogen bonds are frequently observed with residues like Arginine, Lysine, and Serine. ajol.info The cyano group, with its nitrogen atom, can also participate as a hydrogen bond acceptor. These interactions anchor the ligand within the binding pocket, contributing significantly to its binding affinity. The specific residues involved can vary depending on the topology of the target protein's active site. ajol.info

Table 1: Potential Hydrogen Bond Interactions for this compound Derivatives

| Ligand Functional Group | Interaction Type | Potential Amino Acid Partners |

|---|---|---|

| Amide Carbonyl (C=O) | H-bond Acceptor | Arg, Lys, Ser, Thr |

| Amide N-H | H-bond Donor | Asp, Glu, Gln, Asn |

| Cyano Group (C≡N) | H-bond Acceptor | Arg, Asn, Gln |

| Acetyl Carbonyl (C=O) | H-bond Acceptor | Ser, Thr, Tyr |

Prediction of Binding Orientation and Modes

The predicted binding orientation of this compound within a protein's active site is a direct consequence of its structural features and the array of non-covalent interactions it can form. Docking simulations consistently show that the molecule adopts a conformation that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations

To further investigate the dynamic stability and binding energetics of the this compound-protein complex identified through docking, Molecular Dynamics (MD) simulations are employed. These simulations provide a more realistic representation of the physiological environment by modeling the movement of atoms over time. researchgate.net

Conformational Stability Analysis of Ligand-Protein Complexes

The stability of the ligand-protein complex is a critical factor in determining the potential efficacy of a compound. MD simulations are used to assess this stability by monitoring key metrics over the simulation period, typically on the nanosecond scale. nih.gov

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. researchgate.net This analysis helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence. Residues in the binding site that interact directly with the ligand are expected to show reduced fluctuations, indicating a stable interaction. plos.org

Table 2: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex

| Metric | System Component | Typical Value Range | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | 1-3 Å | A stable plateau indicates the complex has reached equilibrium. |

| RMSD | Ligand | < 2 Å (relative to protein) | A low value indicates the ligand remains stably bound in the active site. |

| RMSF | Active Site Residues | Low Fluctuation (< 1.5 Å) | Reduced movement suggests stabilization due to ligand binding. |

Estimation of Binding Free Energies

While molecular docking provides a "scoring" of the binding pose, MD simulations allow for a more rigorous calculation of the binding free energy, which is a more accurate predictor of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used for this purpose. nih.govnih.gov

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. plos.org The calculation involves taking snapshots from the stable portion of the MD trajectory and computing the energies for the complex, the isolated protein, and the isolated ligand. semanticscholar.org The final binding free energy is the difference between the energy of the complex and the sum of the energies of the individual components. researchgate.net Studies on related compounds have utilized MM/PBSA to successfully predict binding free energies, with contributions from van der Waals, electrostatic, and solvation energies detailing the nature of the binding. researchgate.net

Table 3: Example Components of MM/PBSA Binding Free Energy Calculation

| Energy Component | Description | Typical Contribution |

|---|---|---|

| ΔE_vdw (van der Waals) | Favorable interactions from atomic packing | Negative (Favorable) |

| ΔE_elec (Electrostatic) | Favorable interactions from charge complementarity | Negative (Favorable) |

| ΔG_polar (Polar Solvation) | Energy cost of desolvating polar groups | Positive (Unfavorable) |

| ΔG_nonpolar (Nonpolar Solvation) | Favorable energy from burying hydrophobic surfaces | Negative (Favorable) |

| ΔG_bind (Total Binding Free Energy) | Sum of all components | Negative (Favorable) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.org For this compound and its analogues, QSAR studies can be implicitly informed by docking and other computational methods. nih.gov

In this context, descriptors derived from computational studies are used to build the QSAR model. For example, the binding energy or docking score obtained from molecular docking can be used as a descriptor that represents the ligand's affinity for the target. researchgate.net Other relevant descriptors can include electronic properties (like partial charges on atoms involved in hydrogen bonding), steric properties (like molecular volume), and hydrophobic properties.

A typical linear QSAR model might take the following form:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the descriptors are the calculated molecular properties. By developing a statistically robust QSAR model, it becomes possible to predict the biological activity of new, unsynthesized derivatives of this compound. ijper.org This allows for the in silico screening of virtual libraries of compounds to prioritize the synthesis of those with the highest predicted potency, thereby accelerating the drug discovery process. semanticscholar.org

Biological Activities and Molecular Mechanisms in Vitro Studies

In Vitro Enzyme Inhibition Studies

Based on the available research, there is no direct data on the inhibitory effects of N-(4-acetylphenyl)-2-cyanoacetamide on the following enzymes. The scientific articles consistently utilize this compound as a building block for new derivatives, and the subsequent biological testing is performed on these resulting molecules.

α-Amylase Inhibition (including Kinetic Studies and Inhibition Modes)

No studies were found that evaluated the α-amylase inhibitory potential of this compound. Research has instead focused on its derivatives. For instance, various heterocyclic compounds synthesized using this compound as a precursor have been assessed for their ability to inhibit α-amylase. researchgate.netnih.govresearchgate.netmdpi.com

α-Glucosidase Inhibition

The inhibitory activity of this compound against α-glucosidase has not been reported in the available literature. Studies have been conducted on its derivatives, such as quinoline (B57606) and naphthalene-containing propenamide analogues, which have shown inhibitory effects on this enzyme. nih.govresearchgate.netmdpi.com

Aldose Reductase Inhibition

There is no information available regarding the aldose reductase inhibitory activity of this compound. The research that mentions this enzyme investigates derivatives synthesized from this compound. nih.govresearchgate.net

Cholinesterase Inhibition (AChE, BChE)

The potential for this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) has not been documented in the provided search results.

Urease Inhibition

No data is available on the urease inhibitory activity of this compound.

Cyclooxygenase (COX-1/COX-2) Inhibition

The inhibitory effects of this compound on COX-1 and COX-2 enzymes have not been studied, according to the available research. Studies on this target have been performed on derivatives synthesized from this starting material. researchgate.net

Other Enzyme Targets

Derivatives of this compound have been investigated for their inhibitory effects on several enzymes. Docking studies have explored the interaction of these compounds with thymidylate synthase and dihydrofolate reductase, two crucial enzymes in nucleotide synthesis. researchgate.net Additionally, certain synthesized derivatives have been evaluated for their ability to inhibit xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. researchid.co Research has also been conducted on the potential of related compounds to inhibit clostridial collagenase H, a bacterial enzyme, although this compound itself showed no significant inhibition at a concentration of 100 μM. uni-saarland.de

In Vitro Anticancer Activity

The anticancer potential of this compound derivatives has been a significant area of research.

Cytotoxicity Evaluation in Human Cancer Cell Lines

The cytotoxic effects of various derivatives have been assessed against a panel of human cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Several studies have reported the cytotoxic activity of this compound derivatives against HepG2 cells. researchgate.netcu.edu.egsemanticscholar.org Some compounds exhibited promising IC50 values, indicating their potential to inhibit the growth of these cancer cells. researchgate.net

MCF-7 (Breast Cancer): Derivatives have also been tested against the MCF-7 breast cancer cell line, with some showing significant cytotoxic effects. researchgate.netsemanticscholar.orgnih.gov

HCT-116 (Colon Carcinoma): The cytotoxicity of certain derivatives has been evaluated against HCT-116 cells, revealing potential anticancer activity. researchgate.net

PC-3 (Prostate Cancer): Research has demonstrated the cytotoxic potential of some derivatives against the PC-3 prostate cancer cell line. cu.edu.eg

H460 (Non-small cell lung carcinoma): The in vitro cytotoxicity of related compounds has been evaluated against H460 cells. frontiersin.org

HeLa (Cervical Cancer): Studies have investigated the cytotoxic effects of derivatives on HeLa cells. cu.edu.egfrontiersin.org

EC9706 (Esophageal Squamous Cell Carcinoma): The anticancer activity of related podophyllotoxin (B1678966) derivatives has been tested against EC9706 cells. frontiersin.org

T24 (Bladder Carcinoma): The in vitro cytotoxicity of some podophyllotoxin derivatives has been assessed against the T24 human bladder carcinoma cell line. frontiersin.org

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Derivative | Observed Effect | Reference |

| HepG2 | Hepatocellular Carcinoma | Various derivatives | Cytotoxic activity, some with promising IC50 values. | researchgate.netcu.edu.egsemanticscholar.org |

| MCF-7 | Breast Cancer | Various derivatives | Significant cytotoxic effects. | researchgate.netsemanticscholar.orgnih.gov |

| HCT-116 | Colon Carcinoma | Certain derivatives | Potential anticancer activity. | researchgate.net |

| PC-3 | Prostate Cancer | Certain derivatives | Cytotoxic potential. | cu.edu.eg |

| H460 | Non-small cell lung carcinoma | Related compounds | In vitro cytotoxicity evaluated. | frontiersin.org |

| HeLa | Cervical Cancer | Various derivatives | Cytotoxic effects investigated. | cu.edu.egfrontiersin.org |

| EC9706 | Esophageal Squamous Cell Carcinoma | Related podophyllotoxin derivatives | Anticancer activity tested. | frontiersin.org |

| T24 | Bladder Carcinoma | Podophyllotoxin derivatives | In vitro cytotoxicity assessed. | frontiersin.org |

Investigation of Potential Molecular Targets

To understand the mechanisms behind their anticancer effects, researchers have explored several molecular targets.

DNA Intercalation and Topoisomerase Inhibition: Some derivatives of this compound are being investigated as novel bacterial type II topoisomerase inhibitors. researchgate.net The mechanism of action for some anticancer drugs involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. rjsocmed.comnih.gov

Protein Expression Modulation (iNOS/COX-2): Certain derivatives have been found to significantly inhibit the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-activated rat monocytes. researchgate.net Both iNOS and COX-2 are enzymes that can be overexpressed in inflammatory conditions and some cancers. caldic.comnih.govmdpi.com

In Vitro Antimicrobial Activity

This compound and its derivatives have also been evaluated for their ability to inhibit the growth of various microorganisms.

Antibacterial Effects Against Specific Strains

Escherichia coli (E. coli): Several studies have demonstrated the antibacterial activity of this compound derivatives against E. coli. uea.ac.ukresearchgate.net Some hybrids have shown antibacterial activity that is double that of amoxicillin (B794) against multidrug-resistant strains of E. coli. researchgate.net

Staphylococcus aureus (S. aureus): The antibacterial effects of these compounds have also been observed against S. aureus. uea.ac.ukresearchgate.net Certain derivatives have been identified as the most active against both standard and multidrug-resistant strains of S. aureus. researchgate.net

Table 2: In Vitro Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Observed Effect | Reference |

| Escherichia coli | Antibacterial activity demonstrated; some derivatives showed twice the activity of amoxicillin against multidrug-resistant strains. | researchgate.netuea.ac.ukresearchgate.net |

| Staphylococcus aureus | Antibacterial effects observed; some derivatives were highly active against standard and multidrug-resistant strains. | researchgate.netuea.ac.ukresearchgate.net |

Antifungal Effects

The antifungal potential of this compound derivatives has been explored. While some hybrids demonstrated a weak antifungal profile against Candida albicans, other related compounds have shown promising results as antifungal agents. researchgate.netnih.gov

Antitubercular Activity

The quest for novel antitubercular agents is a global health priority, driven by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. acs.org this compound has served as a scaffold for the synthesis of various heterocyclic compounds with promising antitubercular properties. tsijournals.comresearchcommons.org

Derivatives incorporating thiazole (B1198619) and chromene moieties have been a particular focus. tsijournals.comresearchcommons.org For instance, the condensation of the thiosemicarbazone derivative of this compound with α-halocarbonyl compounds has yielded 1,3-thiazole derivatives. researchcommons.org Subsequent treatment of these thiazoles with salicylaldehyde (B1680747) has produced 2-iminochromene derivatives, combining two biologically active heterocycles. researchcommons.org

In one study, novel amino thiazoles were synthesized from 4-acetyl phenyl derivatives, which demonstrated significant anti-tubercular activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. semanticscholar.org Another study highlighted that the presence of a chloride ion-linked phenyl group on a thiazole derivative was crucial for its anti-tubercular efficacy, showing an MIC of 0.09 µg/mL. semanticscholar.orgnih.gov Furthermore, some pyrazolyl thiazole derivatives have shown significant effectiveness against both active and dormant strains of M. tuberculosis H37Ra. nih.gov

Investigated Mechanisms of Action

The mechanisms by which these compounds exert their antitubercular effects are under investigation. A key area of exploration is the inhibition of essential bacterial enzymes. For example, bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. researchgate.net Some research has focused on the design of inhibitors for DNA gyrase B. acs.org

Another potential mechanism involves the disruption of mycobacterial energetics. Studies on related compounds, such as N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, have shown that they can act as disruptors of this vital cellular process. acs.org Furthermore, inhibiting γ-carbonic anhydrases (CAs) in M. tuberculosis is being explored as a novel therapeutic strategy. These enzymes are crucial for the bacterium's survival in the acidic environment of the host. frontiersin.org

In Vitro Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. researchgate.nete3s-conferences.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. e3s-conferences.org

Studies on derivatives of this compound have shown promising free radical scavenging activity. researchgate.net For example, certain synthesized compounds demonstrated strong antioxidant potential in both DPPH and ABTS assays, with some being more potent than the standard butylated hydroxyl anisole. researchgate.net The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals. e3s-conferences.orgnih.gov While specific IC50 values for this compound itself are not extensively reported in the provided context, the activity of its derivatives underscores the therapeutic potential of this chemical class. researchgate.netnih.gov

In Vitro Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases. One of the key mechanisms of inflammation involves the denaturation of proteins. nih.gov The ability of a compound to prevent protein denaturation can be indicative of its anti-inflammatory properties. nih.govcetjournal.it

Derivatives of this compound have been investigated for their in vitro anti-inflammatory effects using the protein denaturation reduction method. researchgate.net Specifically, the inhibition of bovine serum albumin (BSA) and egg albumin denaturation has been assessed. researchgate.net Some synthesized compounds have demonstrated a significant reduction in protein denaturation, suggesting their potential as anti-inflammatory agents. researchgate.net For instance, certain derivatives have shown pronounced anti-inflammatory activity in vivo, marking them as promising candidates for further investigation. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound. For derivatives of this compound, these studies have provided valuable insights into how different structural modifications influence their biological activities. researchgate.net

In the context of antitubercular activity, SAR studies have revealed the importance of specific substituents on the thiazole ring. semanticscholar.orgnih.gov For example, the presence of electron-withdrawing groups like chlorine or bromine on the phenyl ring attached to the thiazole moiety has been shown to be critical for activity. nih.gov The position of these substituents also plays a significant role. nih.gov

For antibacterial agents, the presence of a 3-phenylthiazole-2(3H)-thione group has been linked to considerable activity against certain bacterial strains. semanticscholar.org In the development of anticonvulsant agents, SAR analysis has indicated that derivatives containing a 1,2,4-triazole (B32235) ring exhibit the highest potency. semanticscholar.org These studies guide the rational design of new analogues with improved efficacy and selectivity. acs.org

Potential Academic and Research Applications

Utility in Medicinal Chemistry for Drug Discovery

The scaffold of N-(4-acetylphenyl)-2-cyanoacetamide is a prominent feature in the design and synthesis of novel therapeutic agents. Its utility lies in its capacity to serve as a starting material for a diverse range of biologically active heterocyclic compounds.

Researchers have successfully utilized this compound to synthesize novel quinoline (B57606) and naphthalene-incorporated hydrazineylidene-propenamide analogues. mdpi.com One such derivative, synthesized from this compound, demonstrated notable inhibitory effects against α-glycosidase and α-amylase, enzymes associated with diabetes. This suggests its potential as a scaffold for developing new antidiabetic agents. mdpi.com

Furthermore, the compound is a key intermediate in synthesizing various heterocyclic systems with potential antimicrobial and anticancer properties. researchgate.net For instance, it has been used to create pyridopyrazolo-triazine derivatives which were subsequently evaluated for their anticancer activity. researchgate.net The core structure is also integral to forming various thiazole (B1198619) derivatives, a class of compounds known for a wide spectrum of biological activities. tsijournals.com The versatility of this compound allows for the introduction of various pharmacophores, enabling chemists to generate libraries of new compounds for screening and development in drug discovery programs. researchgate.net

Application as a Key Intermediate in Organic Synthesis

The chemical reactivity of this compound makes it a highly valuable and versatile intermediate in synthetic organic chemistry. tsijournals.com Its structure contains multiple reactive sites: the active methylene (B1212753) group, the amide and cyano functionalities, and the acetyl group's carbonyl. This polyfunctionality allows it to participate in a wide range of chemical transformations to build complex molecular architectures, particularly heterocycles. tsijournals.comresearchcommons.org

It serves as a key precursor for synthesizing various heterocyclic systems, including:

Thiazoles: It reacts with reagents like phenyl isothiocyanate and α-halocarbonyl compounds to yield various thiazole derivatives. tsijournals.com For example, reaction with phenyl isothiocyanate followed by chloroacetone (B47974) produces N-(4-acetylphenyl)-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide. researchcommons.org

Pyridines: The compound undergoes cyclocondensation with reagents such as acetylacetone (B45752) to form substituted 2-pyridone derivatives. researchcommons.org Research has demonstrated that these reactions can be significantly accelerated using ultrasound irradiation, leading to higher yields in shorter reaction times compared to conventional heating. acs.org

Chromenes: Through condensation reactions with phenolic aldehydes like salicylaldehyde (B1680747), it is converted into 2-iminochromene derivatives. researchcommons.orgresearchcommons.org These can be further transformed into other complex fused systems like chromeno[3,4-c]pyridines. researchcommons.orgresearchcommons.org

The reactivity of its thiosemicarbazone derivative has also been extensively explored, leading to the synthesis of conjugated thiazole-chromene moieties and other polyfunctionalized heterocyclic systems. researchcommons.orgresearchcommons.org

| Reactant(s) | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| Phenyl isothiocyanate, Chloroacetone | Thiazole | Cyclocondensation | researchcommons.org |

| Acetylacetone | Pyridine (B92270) (2-pyridone) | Cyclocondensation | researchcommons.orgacs.org |

| Salicylaldehyde | Chromene | Condensation/Cyclization | researchcommons.orgresearchcommons.org |

| α-cyanocinnamonitrile | Pyridine | Michael Addition/Cyclization | researchcommons.org |

| Malononitrile (B47326) (with chromene intermediate) | Chromeno[3,4-c]pyridine | Michael Addition/Cyclization | researchcommons.orgresearchcommons.org |

Exploration in Materials Science and Engineering

The application of this compound and its derivatives is an emerging area of interest in materials science. While the compound itself is primarily a synthetic intermediate, the functional molecules derived from it possess properties suitable for advanced materials. beilstein-journals.org

Cyanoacetamide derivatives are valuable precursors for functional materials due to their inherent electronic and structural properties. rsc.org Research has shown that other cyanoacetamide derivatives can be converted into functional monomers. For example, (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide, a related compound, has been used to create polymer nanospheres through microemulsion polymerization. researchgate.net This suggests a potential pathway where this compound could be similarly modified and polymerized to create novel functional polymers with tailored properties.

Furthermore, the synthesis of fused heterocyclic compounds, for which this compound is a known precursor, is highly relevant to materials science. Fused indole-based heterocycles, for instance, are recognized for their applications as organic light-emitting materials due to their high luminescence and wide band gaps. rsc.org The ability to use this compound to construct complex, polycyclic aromatic systems opens up possibilities for creating new organic electronic materials, such as those used in OLEDs (Organic Light-Emitting Diodes) or as fluorescent probes. rsc.org

Development of Chemosensors (Potential)

While specific chemosensors based on this compound have not been extensively reported, its chemical structure contains all the necessary components to be explored for this purpose. An optical chemosensor typically consists of a receptor unit (binding site) and a signaling unit that produces a detectable change (e.g., color or fluorescence) upon binding an analyte.

The this compound molecule possesses several potential binding sites. The nitrogen and oxygen atoms within the amide group, as well as the nitrogen of the cyano group, have lone pairs of electrons that could coordinate with metal cations. The amide N-H group could also participate in hydrogen bonding to detect anions.

Q & A

Q. Key Parameters :

- Solvent selection (dry benzene, ethanol)

- Catalysts (triethylamine, sodium acetate)

- Reaction time (3 hours under reflux)

Which spectroscopic and analytical methods are used to characterize this compound and its derivatives?

Basic Question

Characterization relies on:

- IR Spectroscopy : Confirms functional groups (e.g., cyano, acetyl, amide) via absorption bands .

- NMR (¹H and ¹³C) : Validates molecular structure, including aromatic proton environments and substituent positions .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns .

- Melting Point Analysis : Assesses purity and consistency with literature values .

Example : For pyridin-2-one derivatives, ¹H NMR shows peaks at δ 2.5 ppm (acetyl group) and δ 8.1 ppm (aromatic protons) .

How can synthesis conditions be optimized to improve yields of this compound derivatives?

Advanced Question

Methodology :

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, DBU) to enhance reaction efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol to improve solubility of intermediates .

- Temperature Control : Evaluate reflux vs. microwave-assisted synthesis for reduced reaction time .

- Purification Techniques : Use column chromatography instead of recrystallization for complex mixtures .

Data-Driven Example : A study achieved 75% yield using ethanol and triethylamine under reflux , while glacial acetic acid with sodium acetate yielded 65% .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Advanced Question

Experimental Design :

- Antimicrobial Assays :

- Enzymatic Inhibition Studies : Use fluorometric assays to probe interactions with target enzymes (e.g., kinases, proteases) .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines to determine IC₅₀ values .

Controls : Include standard antibiotics (e.g., ampicillin) and negative controls (DMSO) for validation .

How should researchers resolve contradictions in biological activity data across different studies?

Advanced Question

Conflict Resolution Strategies :

- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell line) .

- Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency variations .

- Structural Confirmation : Re-characterize compounds using NMR and HPLC to rule out impurities or degradation .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituents and activity) .

Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay protocols .

How is this compound utilized as a synthon in heterocyclic chemistry?

Advanced Question

Applications :

- Pyridine Synthesis : React with arylidene malononitrile to form dihydropyridine derivatives (e.g., 1,2-dihydropyridine-3,5-dicarbonitrile) .

- Thiazole/Quinoxaline Formation : Use in cyclocondensation reactions with thiourea or o-phenylenediamine .

- Functionalization : Introduce sulfonyl or phosphoryl groups for enhanced bioactivity .

Mechanistic Insight : The cyano and acetyl groups act as electron-withdrawing moieties, facilitating nucleophilic attack and cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.